4-Methoxyphenol;trihydroxy(sulfanylidene)-lambda5-phosphane
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Overview
Description
4-Methoxyphenol;trihydroxy(sulfanylidene)-lambda5-phosphane is a chemical compound known for its unique structure and properties. It is commonly referred to as tris(4-methylphenoxy)-sulfanylidene-λ5-phosphane . This compound has a molecular formula of C21H21O3PS and a molecular weight of 384.428 g/mol . It is characterized by its high boiling point of 480.2°C at 760 mmHg and a density of 1.222 g/cm³ .
Preparation Methods
The synthesis of 4-Methoxyphenol;trihydroxy(sulfanylidene)-lambda5-phosphane typically involves the reaction of p-cresol (4-methylphenol) with phosphorus pentasulfide (P2S5) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield .
Chemical Reactions Analysis
4-Methoxyphenol;trihydroxy(sulfanylidene)-lambda5-phosphane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, and substituted phosphine derivatives .
Scientific Research Applications
4-Methoxyphenol;trihydroxy(sulfanylidene)-lambda5-phosphane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxyphenol;trihydroxy(sulfanylidene)-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects . For example, its phosphorothioate group can interact with thiol-containing enzymes, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
4-Methoxyphenol;trihydroxy(sulfanylidene)-lambda5-phosphane can be compared with other similar compounds such as:
Tris(4-methylphenoxy)-sulfanylidene-λ5-phosphane: Similar in structure but with different substituents.
Phenol, 4-methoxy-, phosphorothioate (31): Another related compound with distinct properties and applications.
Tris(4-methoxyphenyl)-phenylimino-λ5-phosphane: Differing in the presence of an imino group.
Properties
CAS No. |
54960-60-0 |
---|---|
Molecular Formula |
C21H27O9PS |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
4-methoxyphenol;trihydroxy(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/3C7H8O2.H3O3PS/c3*1-9-7-4-2-6(8)3-5-7;1-4(2,3)5/h3*2-5,8H,1H3;(H3,1,2,3,5) |
InChI Key |
WTKPFUPMVUHTHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)O.COC1=CC=C(C=C1)O.COC1=CC=C(C=C1)O.OP(=S)(O)O |
Origin of Product |
United States |
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